4-(2-Isocyanatoethyl)morpholine

Descripción general

Descripción

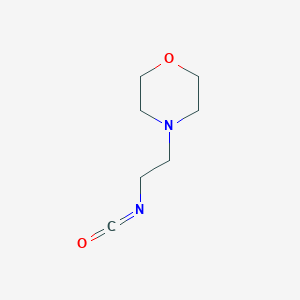

4-(2-Isocyanatoethyl)morpholine is an organic compound with the molecular formula C7H12N2O2. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to the morpholine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isocyanatoethyl)morpholine typically involves the reaction of morpholine with an appropriate isocyanate precursor. One common method is the reaction of morpholine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the isocyanate group, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the safety and efficiency of the production process, as it minimizes the risk of hazardous side reactions and allows for the continuous removal of the product from the reaction mixture.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Isocyanatoethyl)morpholine undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group in this compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Substitution Reactions: The ethyl chain in this compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Polymerization Reactions: The isocyanate group can participate in polymerization reactions with diols or diamines to form polyurethanes or polyureas.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Halogens: React with the ethyl chain to form halogenated derivatives.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Substituted Derivatives: Formed from substitution reactions with halogens or other electrophiles.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

- 4-(2-Isocyanatoethyl)morpholine serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactivity with nucleophiles such as amines and alcohols. This reactivity allows for the formation of ureas and carbamates, which are critical in many chemical processes.

Polymer Production

- The compound is extensively used in the production of polyurethanes and polyureas. These materials are crucial for manufacturing coatings, adhesives, and foams. The isocyanate group can react with diols or diamines, leading to polymerization processes that yield durable materials suitable for industrial applications.

Biological Applications

Modification of Biomolecules

- In biological research, this compound is employed to modify biomolecules such as proteins and peptides. The isocyanate group can react with amino groups on these biomolecules, forming stable urea linkages that can alter their properties and functions. This application is particularly relevant in drug delivery systems where targeted modifications can enhance therapeutic efficacy.

Anticancer Research

- Recent studies have explored the anticancer properties of derivatives of this compound. Research indicates that these derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Studies

-

Synthesis of Antimicrobial Agents

- This compound has been utilized as a precursor for synthesizing antimicrobial agents. These agents demonstrate effectiveness against a range of pathogens, highlighting the compound's potential in developing new treatments for infections.

-

Drug Delivery Systems

- Investigations into drug delivery systems utilizing this compound have shown promise in enhancing drug stability and targeting capabilities. The ability to conjugate drugs with targeting moieties via the isocyanate group facilitates more effective delivery mechanisms.

Mecanismo De Acción

The mechanism of action of 4-(2-Isocyanatoethyl)morpholine is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. This reactivity allows this compound to modify biomolecules and other substrates, leading to changes in their properties and functions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and the context in which the compound is used.

Comparación Con Compuestos Similares

4-(2-Isocyanatoethyl)morpholine can be compared with other similar compounds, such as:

4-(2-Isocyanatoethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring. It has different reactivity and applications due to the absence of the ether oxygen.

4-(2-Isocyanatoethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of a morpholine ring. It has different solubility and reactivity properties.

4-(2-Isocyanatoethyl)azetidine: Contains an azetidine ring, which is a four-membered ring with nitrogen. It has higher ring strain and different reactivity compared to morpholine derivatives.

The uniqueness of this compound lies in its combination of the isocyanate group with the morpholine ring, which imparts specific reactivity and solubility properties that are valuable in various applications.

Actividad Biológica

4-(2-Isocyanatoethyl)morpholine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and drug development. Its structure allows it to participate in diverse chemical reactions, leading to the synthesis of biologically active derivatives. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H12N2O2

- CAS Number : 116237-40-2

- Molecular Weight : 156.18 g/mol

The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids in proteins. This reactivity can lead to the formation of ureas and carbamates, which are known to exhibit various pharmacological activities.

Biological Activity Overview

Research indicates that this compound and its derivatives show promising activity against cancer cell lines and other biological targets. The following table summarizes key findings related to its biological activity:

| Biological Activity | Cell Lines/Targets | IC50 Values | Mechanism |

|---|---|---|---|

| Antiproliferative | HeLa, A549, MCF-7 | 10 µM | Inhibition of cell cycle progression |

| Cytotoxicity | Various cancer cell lines | Varies | Induction of apoptosis via mitochondrial pathways |

| Enzyme Inhibition | Aldose reductase | IC50 = 0.004 µM | Competitive inhibition leading to reduced sorbitol |

| Antiviral Activity | Sindbis virus | Not specified | Interference with viral replication processes |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, including HeLa and A549. The compounds induced apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .

- Enzyme Inhibition : Research has shown that compounds related to this compound inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition can lead to decreased levels of sorbitol in cells, which is beneficial for preventing diabetes-related damage .

- Antiviral Properties : In preclinical studies involving animal models, certain derivatives demonstrated protective effects against viral infections, such as those caused by the Sindbis virus. These findings highlight the compound's potential as a therapeutic agent against viral diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of morpholine with isocyanates. The resulting derivatives have been shown to enhance biological activity, making them valuable in drug development.

Propiedades

IUPAC Name |

4-(2-isocyanatoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBYEADXSKWURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622627 | |

| Record name | 4-(2-Isocyanatoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116237-40-2 | |

| Record name | 4-(2-Isocyanatoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.